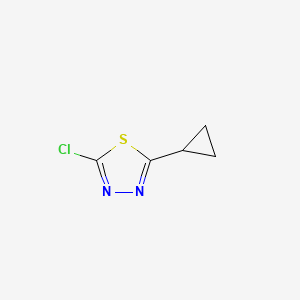

2-Chloro-5-cyclopropyl-1,3,4-thiadiazole

描述

属性

IUPAC Name |

2-chloro-5-cyclopropyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2S/c6-5-8-7-4(9-5)3-1-2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSAATRFXCXRFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-cyclopropyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropylamine with thiocarbonyl diimidazole, followed by chlorination using thionyl chloride .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques .

化学反应分析

Types of Reactions

2-Chloro-5-cyclopropyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various amine derivatives of this compound .

科学研究应用

2-Chloro-5-cyclopropyl-1,3,4-thiadiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing

作用机制

The mechanism of action of 2-Chloro-5-cyclopropyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Comparative Analysis with Similar Thiadiazole Derivatives

Structural and Functional Group Variations

Thiadiazole derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of key compounds:

Table 1: Substituent Effects on Thiadiazole Derivatives

Corrosion Inhibition

Amino-alkyl thiadiazoles (e.g., 5-methyl-2-amino-1,3,4-thiadiazole) exhibited corrosion inhibition efficiencies of 70–90% for mild steel in HCl, depending on alkyl chain length . The chlorine and cyclopropyl groups in the target compound may reduce adsorption efficiency due to steric hindrance, though their electron-withdrawing nature could enhance surface interaction.

生物活性

2-Chloro-5-cyclopropyl-1,3,4-thiadiazole is a heterocyclic compound belonging to the thiadiazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.

- Molecular Formula : CHClNS

- IUPAC Name : this compound

- CAS Number : 1343234-55-8

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Its potential applications span across antimicrobial and anticancer domains.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For example, studies have demonstrated that compounds with thiadiazole moieties can inhibit the growth of various bacterial strains and fungi. The presence of the cyclopropyl group in this compound may enhance its antimicrobial effectiveness compared to other derivatives.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. For instance:

- Cytotoxicity Against Cancer Cell Lines :

- A study reported that derivatives of 1,3,4-thiadiazoles showed significant cytotoxic activity against human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer) .

- Specifically, compounds derived from thiadiazoles exhibited IC values ranging from 0.74 to 10.0 μg/mL against various tumor cell lines .

| Compound | Cell Line | IC Value |

|---|---|---|

| Compound A | HCT116 | 3.29 μg/mL |

| Compound B | H460 | 10 μg/mL |

| Compound C | MCF-7 | 1.78 μmol/L |

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate cellular pathways leading to apoptosis in cancer cells or inhibition of microbial growth.

Case Studies

Several case studies have explored the efficacy of thiadiazole derivatives in clinical settings:

- Study on Anticancer Activity : A series of compounds derived from thiadiazoles were tested for their ability to inhibit cancer cell proliferation. The most effective compound showed an IC value of 4.27 µg/mL against SK-MEL-2 cells .

- Antimicrobial Testing : In vitro testing demonstrated that certain derivatives significantly inhibited the growth of resistant bacterial strains, showcasing their potential as new antimicrobial agents .

常见问题

Q. What are the common synthetic routes for 2-Chloro-5-cyclopropyl-1,3,4-thiadiazole, and how do reaction conditions influence yield?

Synthesis typically involves cyclization of thiosemicarbazide derivatives or substituted hydrazides. For example:

- Cyclization with dehydrating agents : Phosphoric acid (H₃PO₄) efficiently promotes cyclization of 1,4-diacylthiosemicarbazides, yielding thiadiazoles in high yields (e.g., ~85%) .

- Acid/base-mediated reactions : Thionyl chloride (SOCl₂) in pyridine or sulfuric acid (H₂SO₄) can chlorinate intermediates, as seen in analogous thiadiazole syntheses .

- Key variables : Temperature (reflux at 90–100°C), solvent (DMF, ethanol), and stoichiometry of chlorinating agents (e.g., POCl₃) critically affect purity and yield .

Q. What analytical techniques are essential for characterizing this compound derivatives?

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions via characteristic shifts (e.g., cyclopropyl protons at δ 1.2–2.0 ppm, thiadiazole C-Cl at δ 160–165 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .

- Elemental analysis : Ensures stoichiometric purity (e.g., C, H, N, S, Cl content within ±0.3% of theoretical values) .

Q. How does the chloro substituent at position 2 influence reactivity in nucleophilic substitution reactions?

The electron-withdrawing Cl group activates the thiadiazole ring for nucleophilic displacement. For example:

- Amide formation : Reaction with amines (e.g., aniline) in ethanol under reflux replaces Cl with amino groups, forming 2-amino derivatives .

- Thiol substitution : Sodium sulfide (Na₂S) in DMF replaces Cl with -SH, enabling further functionalization (e.g., alkylation) .

Advanced Research Questions

Q. What computational methods are used to model reaction pathways for thiadiazole synthesis?

- DFT/MP2 calculations : These methods (e.g., 6-311+G(2d2p) basis set) map energy barriers for key steps like cyclization and tautomerization. For example, MP2 overestimates activation barriers by ~5 kcal/mol compared to DFT, impacting mechanistic predictions .

- Transition state analysis : Identifies rate-limiting steps, such as proton transfer in tautomerization, guiding catalyst design .

Q. How can thermodynamic stability of this compound derivatives be quantified?

- Calorimetry : Rotating bomb combustion calorimetry measures standard molar enthalpies of formation (ΔfH°). For analogs like 2-amino-5-methyl-thiadiazole, ΔfH°(g) = 150.2 ± 1.5 kJ/mol .

- Effusion methods : Mass loss effusion determines sublimation enthalpies, correlating with thermal stability under storage conditions .

Q. What coordination chemistry is observed with this compound in metal complexes?

- Copper(II) complexes : The thiadiazole N and S atoms act as ligands, forming tetrakis complexes (e.g., [CuL₄Cl]Cl, where L = thiadiazole derivative). X-ray diffraction confirms square-pyramidal geometry with Cu–N bond lengths of ~2.0 Å .

- Applications : Such complexes exhibit redox activity, relevant to catalysis or antimicrobial studies .

Q. What molecular mechanisms underlie the biological activity of thiadiazole derivatives?

- Anticancer activity : Derivatives like FABT inhibit ERK signaling in A549 lung cancer cells, inducing G0/G1 cell cycle arrest (IC₅₀ = 12 µM). Western blotting and flow cytometry are key validation tools .

- Antimicrobial assays : Structure-activity relationships (SAR) show electron-withdrawing groups (e.g., Cl, CF₃) enhance biofilm disruption in Staphylococcus aureus .

Q. How do structural modifications affect the fluorescence properties of thiadiazole derivatives?

- Conjugation effects : Introducing styryl groups (e.g., 5-styryl-1,3,4-thiadiazole) red-shifts emission peaks by 26 nm (λem = 390–550 nm), enhancing blue-light emission for OLED applications .

- Solvatochromism : Polar solvents stabilize excited states, increasing quantum yield (Φ = 0.45 in DMSO vs. 0.28 in hexane) .

Q. What methodologies assess thiadiazole derivatives as corrosion inhibitors?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。